molecular formula C18H17NO3 B8551078 N,N-Diethyl-9-oxo-9H-xanthene-3-carboxamide CAS No. 825649-24-9

N,N-Diethyl-9-oxo-9H-xanthene-3-carboxamide

Cat. No.: B8551078
CAS No.: 825649-24-9
M. Wt: 295.3 g/mol
InChI Key: GPQQELNDVHJKHP-UHFFFAOYSA-N
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Description

N,N-Diethyl-9-oxo-9H-xanthene-3-carboxamide: is a synthetic organic compound belonging to the xanthene family. Xanthenes are known for their diverse applications in medicinal chemistry, particularly due to their fluorescent properties and biological activities. This compound, specifically, has garnered attention for its potential in cancer research and other biomedical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-9-oxo-9H-xanthene-3-carboxamide typically involves the condensation of appropriate xanthene derivatives with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires refluxing in an organic solvent like toluene .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, N,N-Diethyl-9-oxo-9H-xanthene-3-carboxamide is used as a fluorescent probe due to its strong fluorescence properties. It is also employed in the synthesis of other complex organic molecules .

Biology and Medicine: The compound has shown promise in cancer research, particularly in inhibiting the growth of certain cancer cell lines. It has been studied for its cytotoxic effects on cancer cells, making it a potential candidate for anticancer drug development .

Industry: In the industrial sector, the compound is used in the development of dyes and pigments due to its vibrant color and stability. It is also utilized in the production of fluorescent markers and sensors .

Mechanism of Action

The mechanism of action of N,N-Diethyl-9-oxo-9H-xanthene-3-carboxamide involves its interaction with cellular components, leading to the inhibition of specific enzymes and pathways. In cancer cells, the compound has been shown to intercalate into DNA, disrupting the function of topoisomerase II, an enzyme crucial for DNA replication and cell division. This disruption leads to the inhibition of cancer cell growth and proliferation .

Comparison with Similar Compounds

  • 9H-Xanthene-3-carboxamide, N,N-diethyl-6-methoxy-9-oxo-
  • 9H-Xanthene-3-carboxamide, 7-(acetylamino)-N,N-diethyl-9-oxo-

Comparison: Compared to other similar compounds, N,N-Diethyl-9-oxo-9H-xanthene-3-carboxamide exhibits unique properties such as higher fluorescence intensity and greater cytotoxicity against certain cancer cell lines. Its structure allows for specific interactions with cellular targets, making it a valuable compound in both research and industrial applications .

Properties

CAS No.

825649-24-9

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

N,N-diethyl-9-oxoxanthene-3-carboxamide

InChI

InChI=1S/C18H17NO3/c1-3-19(4-2)18(21)12-9-10-14-16(11-12)22-15-8-6-5-7-13(15)17(14)20/h5-11H,3-4H2,1-2H3

InChI Key

GPQQELNDVHJKHP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3O2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A sample of compound 5a, (13.4 g, 55.6 mmol) was suspended in 220 mL CH2Cl2 and 24.4 mL (330 mmol) of thionyl chloride was added. The mixture was refluxed over 6 h, adding approximately 10 mL of additional thionyl chloride per hour until the reaction became homogeneous. At that time, the thionyl chloride and solvent were removed under vacuum and the remaining residue was diluted with an additional 220 mL CH2Cl2. To the suspension was added 100 mL ice cold 1.5 N NaOH, 100 mL CH2Cl2, and 17 mL (166 mmol) diethyl amine. After stirring for 15 min at room temperature, the phases were separated, and the organic phase was washed with HCl and brine, dried over magnesium sulfate, filtered and concentrated to yield Compound 6a (14.7 g, 49.8 mmol). MS m/z (MH+) 296.
Quantity
13.4 g
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reactant
Reaction Step One
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24.4 mL
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reactant
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10 mL
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reactant
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[Compound]
Name
ice
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100 mL
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17 mL
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100 mL
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solvent
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220 mL
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solvent
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Synthesis routes and methods II

Procedure details

Using an adaptation of the method described in Procedure 7, substituting 3-bromo-xanthen-9-one, 3a, for 9-oxo-9H-xanthene-3-carboxylic acid diethylamide, 6a (13.69, 46 mmol) and 3-oxo-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester for N-carbethoxynortropinone, the title compound 3-(3-bromo-xanthen-9-ylidene)-8-aza-bicyclo[3.2.1]octane, 1b was obtained. MS m/z (MH+) 368.0/370.0
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0 (± 1) mol
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reactant
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3-(3-bromo-xanthen-9-ylidene)-8-aza-bicyclo[3.2.1]octane
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0 (± 1) mol
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reactant
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1b
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